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molecular formula C5H9N B147661 Trimethylacetonitrile CAS No. 630-18-2

Trimethylacetonitrile

Cat. No. B147661
M. Wt: 83.13 g/mol
InChI Key: JAMNHZBIQDNHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193719B2

Procedure details

Pivalonitrile (1.3 mL, 12.0 mmol) was dissolved in anhydrous ethanol (28 mL) under an atmosphere of Ar. The solution was cooled to 0° C., saturated with HCl gas, stirred for 6 h, allowed to warm to RT, and stirred for 54 h. The solvent was removed in vacuo to afford ethyl pivalimidate hydrochloride (2.0 g, 100%) as an off white solid. 1H NMR (400 MHz, DMSO-d6): δ 11.19 (br s, 1H), 4.42 (q, J=6.9 Hz, 2H), 1.33 (t, J=6.8 Hz, 3H), 1.24 (s, 9H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[ClH:7].[CH2:8]([OH:10])[CH3:9]>>[ClH:7].[C:1](=[NH:6])([O:10][CH2:8][CH3:9])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C(C)(C)C)#N
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 54 h
Duration
54 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.C(C(C)(C)C)(OCC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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